N-Isopropyl-5-(trifluoromethyl)pyridin-2-amine
Overview
Description
N-Isopropyl-5-(trifluoromethyl)pyridin-2-amine is a fluorinated organic compound with a unique chemical structure. It is known for its high purity and versatility, making it a valuable asset in advanced research and various applications . The compound is characterized by the presence of an isopropyl group, a trifluoromethyl group, and a pyridinamine moiety, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of N-Isopropyl-5-(trifluoromethyl)pyridin-2-amine involves several steps, including the introduction of the isopropyl and trifluoromethyl groups onto the pyridinamine core. Common synthetic routes include:
Nitration and Reduction: The nitration of a suitable pyridine derivative followed by reduction to introduce the amine group.
Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and advanced purification techniques.
Chemical Reactions Analysis
N-Isopropyl-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include various substituted pyridines and amines.
Scientific Research Applications
N-Isopropyl-5-(trifluoromethyl)pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of N-Isopropyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
N-Isopropyl-5-(trifluoromethyl)pyridin-2-amine can be compared with other similar compounds, such as:
N-isopropyl-5-(trifluoromethyl)nicotinamide: Similar in structure but with a nicotinamide moiety instead of pyridinamine.
N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide: Contains a furamide group instead of pyridinamine.
N-isopropyl-5-[2-(trifluoromethyl)phenyl]-2-furamide: Another furamide derivative with a different substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-propan-2-yl-5-(trifluoromethyl)pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-6(2)14-8-4-3-7(5-13-8)9(10,11)12/h3-6H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREHFRWADMHXHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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